2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide
Description
This compound features a central 1,2,3,4-tetrazole ring substituted with a 4-fluorophenyl group at the N1 position. A butanamide chain (2-ethyl) is linked via a methylene bridge to the tetrazole’s C5 position. Although specific biological data for this compound is unavailable in the provided evidence, structurally related compounds (e.g., pesticides, fungicides) suggest possible agrochemical or pharmacological applications .
Properties
IUPAC Name |
2-ethyl-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O/c1-3-10(4-2)14(21)16-9-13-17-18-19-20(13)12-7-5-11(15)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJTXTANKOKLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or a thiol, under basic conditions.
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Formation of the Butanamide Moiety: : The butanamide moiety can be synthesized by the reaction of an appropriate amine with a butanoyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Coupling of the Fragments: : The final step involves the coupling of the tetrazole, fluorophenyl, and butanamide fragments. This can be achieved through a condensation reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its tetrazole ring is known to mimic the carboxylate group, making it a useful pharmacophore in medicinal chemistry.
Medicine: The compound may have therapeutic potential due to its ability to interact with biological targets, such as enzymes and receptors, making it a candidate for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the butanamide moiety can influence its pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrazole-Containing Analogs
N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide (BE45772)
- Structure : Differs in two key aspects:
- Fluorine substitution : 3,4-difluorophenyl vs. 4-fluorophenyl on the tetrazole ring.
- Amide chain : Acetamide (C2) vs. butanamide (C4) with an ethyl branch.
- Implications: Increased fluorine atoms may enhance electronegativity and binding to hydrophobic targets.
1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Structure: Combines a tetrazole with a benzodioxin and benzodiazepinone moiety.
- Synthesis : Produced via Ugi-Azide four-component reaction (76% yield), highlighting efficient tetrazole formation .
- Comparison : The target compound lacks the benzodioxin and piperidine groups, suggesting divergent applications. The Ugi-Azide method may be adaptable for synthesizing the target compound.
Triazole-Containing Pesticides (Functional Analogs)
Epoxiconazole
- Structure : 1,2,4-triazole core with chlorophenyl and fluorophenyl substitutions.
- Use : Broad-spectrum fungicide targeting sterol biosynthesis .
- Tetrazoles are less common in fungicides but may offer resistance advantages.
Flusilazole
- Structure : Bis(4-fluorophenyl)methylsilyl group linked to 1,2,4-triazole.
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Amide Chain | Potential Use |
|---|---|---|---|---|
| Target Compound | Tetrazole | 4-fluorophenyl | 2-ethylbutanamide | Undisclosed |
| BE45772 | Tetrazole | 3,4-difluorophenyl | Acetamide | Agrochemical (inferred) |
| Epoxiconazole | Triazole | 2-chlorophenyl, 4-fluorophenyl | N/A | Fungicide |
| 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-... | Tetrazole | Benzodioxin, thiophene | N/A | Pharmaceutical (inferred) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
